molecular formula C14H10N2OS B14512888 (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine CAS No. 62954-96-5

(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine

Cat. No.: B14512888
CAS No.: 62954-96-5
M. Wt: 254.31 g/mol
InChI Key: XXASUVKXKRYPMX-UHFFFAOYSA-N
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Description

(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is an organic compound that belongs to the class of benzoxathiine derivatives. This compound is characterized by its unique structure, which includes a benzoxathiine ring fused with a phenyl group and two imine functionalities. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted benzoxathiine precursor with an amine source to introduce the imine functionalities. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of benzoxathiine oxides.

    Reduction: Formation of benzoxathiine amines.

    Substitution: Formation of halogenated benzoxathiine derivatives.

Scientific Research Applications

(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxathiine ring may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dione
  • (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dithiol

Uniqueness

(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is unique due to the presence of two imine groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of the phenyl group and the benzoxathiine ring also contributes to its unique properties, making it a valuable compound for various applications.

Properties

CAS No.

62954-96-5

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

4-N-phenyl-3,1-benzoxathiine-2,4-diimine

InChI

InChI=1S/C14H10N2OS/c15-14-17-13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9,15H

InChI Key

XXASUVKXKRYPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=CC=CC=C3SC(=N)O2

Origin of Product

United States

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